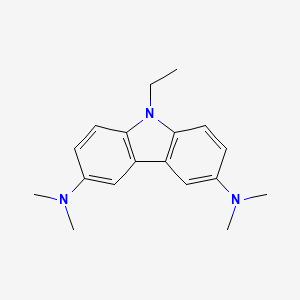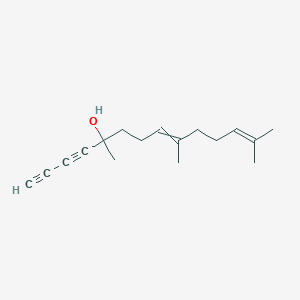
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions, where specific catalysts and reaction conditions are employed to achieve the desired structure. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Halogenating agents: Chlorine, bromine.
Major Products Formed
Applications De Recherche Scientifique
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress responses and membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: Shares a similar backbone structure but differs in functional groups and double bond positions.
Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-: Another compound with a similar carbon skeleton but distinct in its spirocyclic structure.
Uniqueness
5,9,13-Trimethyltetradeca-8,12-diene-1,3-diyn-5-ol is unique due to its combination of double and triple bonds, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
57069-94-0 |
|---|---|
Formule moléculaire |
C17H24O |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
5,9,13-trimethyltetradeca-8,12-dien-1,3-diyn-5-ol |
InChI |
InChI=1S/C17H24O/c1-6-7-13-17(5,18)14-9-12-16(4)11-8-10-15(2)3/h1,10,12,18H,8-9,11,14H2,2-5H3 |
Clé InChI |
FXODAZTXZXWPQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(C)(C#CC#C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



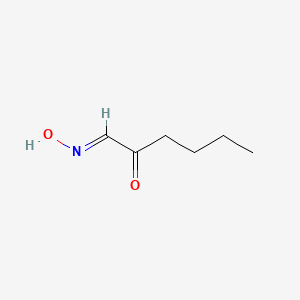
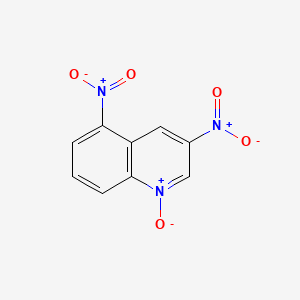

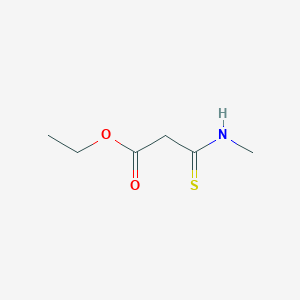
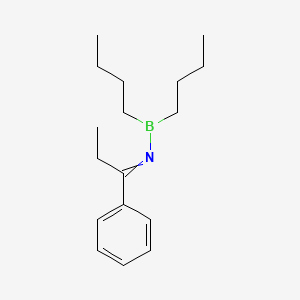
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
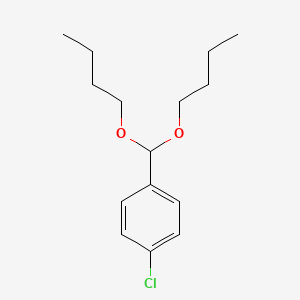

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
